molecular formula C₈H₁₁NaO₅ B107596 Diethyl oxalacetate sodium salt CAS No. 40876-98-0

Diethyl oxalacetate sodium salt

Cat. No. B107596
CAS RN: 40876-98-0
M. Wt: 210.16 g/mol
InChI Key: UJZUICGIJODKOS-YSMBQZINSA-M
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Description

Diethyl oxalacetate sodium salt is a chemical compound that has been studied for its ability to form complexes with various substances. It has been shown to interact with dopamine and amphetamines, suggesting its potential use as a receptor for these compounds. The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an analog of diethyl oxalacetate sodium salt, has been specifically noted for its amphiphilic character and its ability to yield stable complexes with these neurotransmitters and drugs, as evidenced by the formation of a double helical supramolecular structure with (+)-amphetamine .

Synthesis Analysis

The synthesis of sodium diethyl oxalacetate involves a Claisen condensation reaction between acetic and oxalic acid esters. The optimal conditions for this synthesis have been determined to include a molar ratio of ethyl acetate to diethyl oxalate of 1.02:1, a base concentration of 19.5%, and a reaction time of 4 hours. Under these conditions, the yield of sodium diethyl oxalacetate can reach 76% . This synthesis process is crucial for producing the sodium salt form of diethyl oxalacetate, which is necessary for further reactions and studies.

Molecular Structure Analysis

The molecular structure of related compounds, such as diethylammonium hydrogen oxalate, has been characterized by discrete oxalate monoanions and diethylammonium cations. The oxalate ions in these structures are centrosymmetric and form hydrogen-bonded linear chains. The diethylammonium cations link these chains through three-center N-H⋯O hydrogen bonds . Although this structure is not of the sodium salt itself, it provides insight into the potential structural characteristics of related oxalate compounds.

Chemical Reactions Analysis

The sodium salt of diethyl oxalacetate has been shown to react with phenyl hydrazine under acidic conditions to form 1-phenyl-3-carbethoxy-5-pyrazolone. This reaction demonstrates the reactivity of the sodium salt and its potential for forming heterocyclic compounds. The structure of the product was confirmed by infrared spectroscopy . Additionally, the study of related compounds, such as O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate oxalate, provides evidence of the decomposition products that can arise from the thiono-thiolo rearrangement process, further highlighting the chemical reactivity of oxalate salts .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of diethyl oxalacetate sodium salt are not detailed in the provided papers, the studies do offer insights into the properties of closely related compounds. For instance, the crystal structure and solution studies of the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate suggest that it can form stable complexes with certain organic molecules, which could indicate solubility in various solvents and potential applications in supramolecular chemistry . The synthesis and reaction conditions described for sodium diethyl oxalacetate also imply that the compound is stable under certain conditions and can be manipulated for further chemical synthesis .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Condensation : Diethyl oxalacetate sodium salt is synthesized through Claisen condensation and has applications in forming various chemical compounds. For instance, it can condense with phenyl hydrazine under acidic conditions to prepare 1-phenyl-3-carbethoxy-5-pyrazolone, a compound with identified structure via IR spectroscopy (Yuhe Xiu, 2002); (Yang Gui-qiu, 2008).
  • Alkylation Reactions : The sodium salt of diethyl oxalacetate is involved in alkylation reactions. It undergoes 0-alkylation and can lead to mono- and disubstitutions on carbon. The effect of solvents and the structure of alkylating agents on these reactions have been studied, providing insights into its chemical behavior (H. Kolind-Andersen, R. Dyrnesli, S. Lawesson, 2010).

Biochemical and Pharmacological Studies

  • Preparation for Biochemical Assays : Sodium diethyl oxalacetate is used in the preparation of oxalacetic acid, a compound significant in biochemical assays. Its preparation involves adding sodium diethyl oxalacetate to disodium ethylenediaminetetraacetate (Na2-EDTA), followed by a series of chemical treatments to precipitate oxalacetic acid (S. Bessman, 1957).
  • Study on Citrate Formation : Diethyl oxalacetate sodium salt has been studied in the context of citrate formation from oxalacetate, showing inhibition in certain conditions, which can be significant for understanding metabolic processes in organisms (D. Watland, S. C. Wang, G. Kalnitsky, J. Hummel, 1957).

Environmental and Nutritional Research

Additional Applications

  • Synthesis of Novel Compounds : The sodium salt of diethyl oxalacetate has been used in the synthesis of diverse chemical compounds like diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, indicating its role in organic synthesis and the development of novel materials (D. L. Obydennov, G. Röschenthaler, V. Sosnovskikh, 2013).

Safety And Hazards

Diethyl oxalacetate sodium salt is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

sodium;(Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5,9H,3-4H2,1-2H3;/q;+1/p-1/b6-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZUICGIJODKOS-YSMBQZINSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diethyl sodium oxalacetate
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Product Name

Diethyl oxalacetate sodium salt

CAS RN

40876-98-0
Record name Butanedioic acid, 2-oxo-, 1,4-diethyl ester, ion(1-), sodium (1:1)
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Record name Diethyl oxaloacetate, monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
VL Gein, TM Zamaraeva, PA Slepukhin - Tetrahedron Letters, 2017 - Elsevier
… Additionally, we have shown that diethyl oxalacetate sodium salt as the carbonyl compound can be used for the synthesis of pyrano[2,3-c]pyrazoles. … In summary, we …
Number of citations: 8 www.sciencedirect.com
GR Dhage, SR Thopate, SN Ramteke, PP Kulkarni - RSC Advances, 2014 - pubs.rsc.org
… In our preliminary investigations, diethyl oxalacetate sodium salt 2 was O-acylated using 4-methoxyphenyl acetyl chloride 3 in the presence of triethylamine to give 4 as novel …
Number of citations: 5 pubs.rsc.org
DW Rangnekar, VR Kanetkar… - Journal of …, 1999 - Wiley Online Library
Ethyl quinoxalin‐3(4H)‐on‐2‐ylacetate was prepared by the condensation of 1,2‐diaminobenzene and diethyl oxalacetate (sodium salt). The key quinoxaline intermediate was …
Number of citations: 7 onlinelibrary.wiley.com
L Bertelli, G Biagi, I Giorgi, C Manera, O Livi… - European journal of …, 1998 - Elsevier
… compounds figure 2) was accomplished starting from 2-nitrophenyl azides, by a 1,3-dipolar cycloaddition reaction to diethyl oxalacetate sodium salt in anhydrous ethanol at -55 “C for …
Number of citations: 58 www.sciencedirect.com
R Lancaster, C VanderWerf - The Journal of Organic Chemistry, 1958 - ACS Publications
… of diethyl oxalacetate sodium salt in 400 ml. of water while the temperature was maintained at 75 and the pH at 5 by periodic addition of small amounts of sodium hydroxide solution. …
Number of citations: 37 pubs.acs.org
JC Lewis, RM Seifert - Organic Preparations and Procedures …, 1971 - Taylor & Francis
4€ J-Pyran-2, 6-dicarboxplic acid has recently attracted interest as the only analogue of pyridine-2, 6-dicarboxylic acid (dipicolinic acid= DPA) which is fully active as a substitute for DPA …
Number of citations: 4 www.tandfonline.com
J Kozlowski, P Zuman - Redox Chemistry and Interfacial Behavior of …, 1988 - Springer
… Co.), diethyl oxalacetate sodium salt (118 ICN Nutritional Biochemicals Co.), and thallium (1… Co.) contained some pyruvic acid as proved by TLC, diethyl oxalacetate sodium salt (…
Number of citations: 1 link.springer.com
R Nurul Syafiqah, H Ahmad Sazali, S Zurina… - europeanproceedings.com
… form and also appears as racemic mixture, was successfully prepared via one-pot multicomponent reaction (MCR) protocol utilizing amine, aldehyde and diethyl oxalacetate sodium salt…
Number of citations: 0 www.europeanproceedings.com
J Kozlowski, P Zuman - Redox Chemistry and Interfacial …, 2012 - books.google.com
… Co.), diethyl oxalacetate sodium salt (118 ICN Nutritional Biochemicals Co.), and thallium (1… Co.) contained some pyruvic acid as proved by TLC, diethyl oxalacetate sodium salt (…
Number of citations: 0 books.google.com
J Kozlowski, P Zuman - Journal of electroanalytical chemistry and …, 1987 - Elsevier
… Co.) contained some pyruvic acid as proved by TLC, diethyl oxalacetate sodium salt (1991581179 Fluka Chem. Co.) and monoethyl oxalacetate (13311 United States Biochemicals) …
Number of citations: 21 www.sciencedirect.com

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